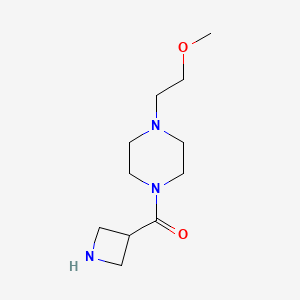

Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone

Description

Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone is a small-molecule compound featuring a piperazine-azetidine core with a 2-methoxyethyl substituent on the piperazine ring. Its molecular formula is C₁₁H₂₁N₃O₂, with a molecular weight of 227.3 g/mol and a purity ≥95% .

Properties

IUPAC Name |

azetidin-3-yl-[4-(2-methoxyethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c1-16-7-6-13-2-4-14(5-3-13)11(15)10-8-12-9-10/h10,12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYJNWPFQZKLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(CC1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the formation of the azetidine ring followed by the introduction of the piperazine and methoxyethyl groups. Common synthetic routes include:

Nucleophilic substitution reactions: to introduce the piperazine ring.

Reduction reactions: to form the azetidine ring.

Esterification reactions: to attach the methoxyethyl group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves:

Catalysts: to speed up the reactions.

Temperature and pressure control: to optimize yield and purity.

Purification steps: to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation reactions: to introduce oxygen-containing functional groups.

Reduction reactions: to reduce functional groups.

Substitution reactions: to replace one functional group with another.

Common Reagents and Conditions:

Oxidizing agents: such as hydrogen peroxide or potassium permanganate.

Reducing agents: like lithium aluminum hydride or sodium borohydride.

Substituting agents: such as halides or alkylating agents.

Major Products Formed:

Oxidation products: may include alcohols, ketones, or carboxylic acids.

Reduction products: can be amines or alcohols.

Substitution products:

Scientific Research Applications

Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or other proteins.

Pathways Involved: The exact pathways depend on the biological context but can include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Variations

The piperazine-azetidine scaffold is a common structural motif in drug discovery. Key differences arise from substituents on the piperazine and azetidine rings, which modulate target affinity, selectivity, and physicochemical properties.

Table 1: Structural and Pharmacological Comparison

Pharmacological Targets and Potency

- MAGL Inhibitors: The thiazole-containing analog (C₁₁H₁₆N₄OS) exhibits irreversible MAGL inhibition, critical for neuroinflammation and pain management .

- Antiviral Agents : Dichlorobenzyl-substituted analogs (e.g., C₂₁H₁₇Cl₂FN₄O) inhibit SARS-CoV-2 main protease (Mpro), highlighting the role of halogenated aromatic groups in antiviral design .

Physicochemical Properties

- Molecular Weight : The target compound (227.3 g/mol) is lighter than most analogs, which may improve solubility but limit target engagement in complex binding pockets.

Biological Activity

Azetidin-3-yl(4-(2-methoxyethyl)piperazin-1-yl)methanone is a synthetic compound that belongs to the class of azetidines and piperazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H21N3O

- Molecular Weight : 227.3 g/mol

- CAS Number : 1832045-88-1

The compound features an azetidine ring fused with a piperazine moiety, which is modified by a methoxyethyl group. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research has shown that azetidine derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. A study found that azetidinone derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the potential of azetidin-based compounds in developing new antibiotics .

Antiviral Activity

This compound has also been investigated for its antiviral properties. Studies involving related compounds have reported moderate inhibitory effects against viruses such as human coronavirus and influenza A virus. For example, some azetidinone derivatives showed EC50 values ranging from 8.3 µM to 45 µM against these viruses . These findings suggest that modifications in the piperazine or azetidine rings can enhance antiviral efficacy.

Anticancer Activity

The anticancer potential of azetidine derivatives has been extensively studied. For instance, certain azetidinone compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers. A specific derivative demonstrated significant antiproliferative activity at nanomolar concentrations against MCF-7 breast cancer cells, highlighting the therapeutic prospects of this class of compounds .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, disrupting metabolic pathways essential for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It can interact with various receptors, altering their signaling pathways and leading to therapeutic effects.

The precise mechanisms are still under investigation, but preliminary studies suggest that the compound's structural features play a crucial role in determining its binding affinity and selectivity towards these targets.

Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects | EC50 Values |

|---|---|---|---|

| Antimicrobial | Azetidinone derivatives | Significant antibacterial activity | Varies by strain |

| Antiviral | Azetidinone derivatives | Moderate inhibition of viral replication | 8.3 µM - 45 µM |

| Anticancer | Various azetidinone derivatives | Induced apoptosis in cancer cells | Nanomolar concentrations |

Case Study: Antiviral Efficacy

In a study evaluating the antiviral efficacy of azetidinone derivatives against human coronavirus (229E), one compound exhibited an EC50 value of 45 µM, which was significantly lower than that of the reference drug ribavirin (EC50 = 112 µM). This suggests that structural modifications can enhance antiviral potency .

Future Directions

Further research is needed to optimize the synthesis of this compound and explore its full therapeutic potential. Investigating structure-activity relationships (SAR) will be crucial for developing more effective derivatives with targeted biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.